molecular formula C9H8FN B1342092 4-Fluoro-3-methylphenylacetonitrile CAS No. 1000548-41-3

4-Fluoro-3-methylphenylacetonitrile

Cat. No. B1342092
M. Wt: 149.16 g/mol
InChI Key: XAVNYICMRHFCLO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of fluorinated acetonitrile compounds is an area of significant interest due to their applications in various fields such as agrochemistry, biotechnology, and pharmacology. One such compound, 2-(4-fluorophenyl)-2-(4-fluorophenylamino)acetonitrile, was synthesized following a 'green protocol' and characterized through elemental, spectral, and X-ray crystallographic analyses . Similarly, the synthesis of 3-fluoro-4-methylbenzonitrile was achieved using ortho-toluidine as a raw material, involving multiple steps including nitrification, diazotization, fluorination, and reductive and oxidation reactions, with a reported productivity of 48% . Another novel synthesis approach for α-fluoroacetonitriles involves the treatment of benzaldehyde cyanohydrin trimethylsilylethers with diethylaminosulfur trifluoride (DAST), which is also applicable to the cyanohydrin trimethylsilylethers of aromatic ketones .

Molecular Structure Analysis

The molecular structure of these fluorinated compounds is often determined using X-ray crystallography. For instance, the 2-(4-fluorophenyl)-2-(4-fluorophenylamino)acetonitrile crystallizes in the orthorhombic space group Pbca, and its structure was solved using single-crystal X-ray diffraction data . The compound methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate was found to exist in a monoclinic P21/c space group with one molecule in the asymmetric part of the unit cell . These detailed structural analyses are crucial for understanding the properties and reactivity of the compounds.

Chemical Reactions Analysis

The reactivity of fluorinated acetonitriles can be complex and sometimes unexpected. For example, 2-fluoro-4-(trifluoromethyl)-phenylacetonitrile exhibited uncommon reactivity, resulting in the loss of three fluorine atoms and the formation of a trimeric compound, which was isolated and characterized . The reactivity of 2-(4-fluorophenyl)-2-(4-fluorophenylamino)acetonitrile was explained using various molecular descriptors, and its reactivity surfaces were analyzed .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated acetonitriles are influenced by the presence of the fluorine atom, which imparts unique properties to these compounds. Chromatographic selectivity studies, such as those conducted for 4-fluorophenylacetic acid positional isomers, highlight the importance of controlling positional isomers due to their different reactivity, biological activity, and toxicity . Theoretical calculations, such as DFT-B3LYP/6-311++G(d,p) method, are used to obtain and analyze the equilibrium geometry of these compounds, and vibrational and NMR analyses help in comparing calculated spectra with experimental observations .

Scientific Research Applications

Novel Inhibitor Synthesis for Hepatitis B

Research has led to the development of a method to synthesize 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate, demonstrating nanomolar inhibitory activity against Hepatitis B Virus (HBV) in vitro. This substance, related to 4-Fluoro-3-methylphenylacetonitrile by its structural and functional groups, highlights the potential for fluoroacetonitriles in the development of new pharmaceuticals targeting viral diseases (Ivachtchenko et al., 2019).

Fluorine Introduction for Pharmaceutical Synthesis

A method has been described for the introduction of fluorine adjacent to a cyano group in α-fluorophenylacetonitriles, potentially applicable to 4-Fluoro-3-methylphenylacetonitrile. This process is critical for the synthesis of 2-fluoro-2-phenethylamines, demonstrating the importance of fluorination in the development of bioactive compounds (Letourneau & Mccarthy, 1985).

Electrochemical Capacitor Applications

Research into electroactive polymers based on fluoroacetonitrile derivatives, including 4-Fluoro-3-methylphenylacetonitrile, has shown promising applications in electrochemical capacitors. These materials were electrochemically deposited onto carbon paper electrodes, demonstrating the potential for high energy and power densities in capacitor applications (Ferraris et al., 1998).

Fluorogenic Derivatization for Catecholamine Analysis

4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) has been evaluated as a derivatization reagent for the analysis of catecholamines, a process that could involve compounds like 4-Fluoro-3-methylphenylacetonitrile. This research underscores the role of fluorinated compounds in enhancing the detection and analysis of bioactive molecules in various matrices (Zhu, Shaw, & Barrett, 2003).

Fluorination in Organic Synthesis

Studies on the fluorination of hexopyranosides highlight the broader applicability of fluorination reactions, similar to those that might involve 4-Fluoro-3-methylphenylacetonitrile, in the synthesis of structurally complex and functionally diverse organic compounds. These reactions showcase the importance of fluorination in accessing novel chemical spaces for research and development (Vera-Ayoso et al., 2004).

Safety And Hazards

The safety information for 4-Fluoro-3-methylphenylacetonitrile includes several hazard statements: H301+H311;H315;H319;H335;H302 . Precautionary statements include P271;P260;P280 . The compound is considered dangerous, as indicated by the signal word “Danger” and the GHS06 pictogram .

properties

IUPAC Name

2-(4-fluoro-3-methylphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN/c1-7-6-8(4-5-11)2-3-9(7)10/h2-3,6H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAVNYICMRHFCLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CC#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40602587
Record name (4-Fluoro-3-methylphenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40602587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-3-methylphenylacetonitrile

CAS RN

1000548-41-3
Record name (4-Fluoro-3-methylphenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40602587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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